molecular formula C27H21ClF3N3O B2914947 N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide CAS No. 866018-76-0

N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide

Cat. No. B2914947
CAS RN: 866018-76-0
M. Wt: 495.93
InChI Key: BCSFCPDOOPKYBV-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is a useful research compound. Its molecular formula is C27H21ClF3N3O and its molecular weight is 495.93. The purity is usually 95%.
The exact mass of the compound N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound has been studied in the context of synthesizing novel benzenesulfonamide derivatives with potential antitumor activities. For instance, chlorinated compounds in this category have shown significant in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

Antihyperglycemic Agents

  • Research has been conducted on related trifluoromethyl pyrazoles as potential antihyperglycemic agents. These studies focused on their synthesis, structure-activity relationships, and their effectiveness in reducing plasma glucose levels in diabetic mice (Kees et al., 1996).

Antimycobacterial Screening

  • Some derivatives of the compound have been synthesized and evaluated for their in vitro antitubercular activities. Certain chlorinated benzamide derivatives have shown promising activity against Mycobacterium tuberculosis (Nayak et al., 2016).

Heterocyclic Synthesis

  • The compound is used in the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazines, and thiophenylhydrazonoacetates. These studies contribute to the broader field of heterocyclic chemistry and the development of new compounds with potential biological applications (Mohareb et al., 2004).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClF3N3O/c28-21-11-7-17(8-12-21)16-32-26(35)18-9-13-22(14-10-18)34-25(23-5-2-6-24(23)33-34)19-3-1-4-20(15-19)27(29,30)31/h1,3-4,7-15H,2,5-6,16H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSFCPDOOPKYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide

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